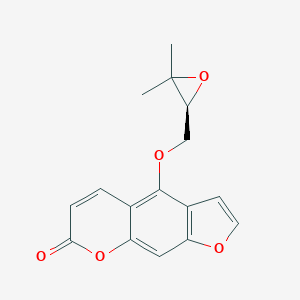

Oxypeucedanin

描述

Oxypeucedanin is a naturally occurring linear furanocoumarin, which structurally contains an epoxide ring. It has been isolated from various plant genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family, and Citrus of the Rutaceae family . This compound is known for its potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities .

准备方法

Synthetic Routes and Reaction Conditions: Oxypeucedanin can be synthesized through various methods, including high-speed counter-current chromatography (HSCCC). This technique uses a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water (HEMW) in specific volume ratios . The process involves two stages: the first stage isolates isoimperatorin, while the second stage resolves co-eluted components to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources. The methanolic extract of Angelica dahurica roots is considered the richest natural source of this compound . Techniques such as vacuum liquid chromatography (VLC), flash chromatography (FC), and preparative thin-layer chromatography (PTLC) are employed for its isolation .

化学反应分析

Types of Reactions: Oxypeucedanin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of this compound derivatives with altered functional groups, while reduction can yield simpler furanocoumarin structures.

科学研究应用

Anti-inflammatory Applications

Recent studies have demonstrated that oxypeucedanin exhibits significant anti-inflammatory properties. Notably, it has been shown to alleviate acute lung injury induced by lipopolysaccharides (LPS) through multiple mechanisms:

- Inhibition of Inflammatory Mediators : this compound modulates the activity of myeloperoxidase and reduces the expression levels of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits COX-2 and iNOS expression in LPS-induced inflammation models .

- Signaling Pathway Modulation : The compound affects the PI3K/AKT and NF-κB signaling pathways, which are crucial in the inflammatory response .

Antiproliferative Effects

This compound has shown promising results in cancer research, particularly concerning its antiproliferative effects on various human cancer cell lines:

- Growth Inhibition : In studies involving SK-Hep-1 human hepatoma cells, this compound demonstrated significant growth-inhibitory effects with an IC50 value of 32.4 μM. This indicates a potent ability to suppress cell proliferation in a concentration-dependent manner .

| Compound | IC50 (μM) |

|---|---|

| This compound | 32.4 |

| Isothis compound | 91.5 |

| This compound hydrate | 81.0 |

| This compound methanolate | 77.4 |

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic applications:

- Absorption and Distribution : Following oral administration (20 mg/kg), this compound exhibited poor absorption with a mean absolute bioavailability of approximately 10.26%. The time to reach peak concentration (Tmax) was around 3.38 hours .

- Clearance Rates : The compound demonstrated a systemic clearance rate of about 5.64–8.55 L/kg/h, indicating rapid elimination from the body .

Other Biological Activities

Beyond its anti-inflammatory and antiproliferative properties, this compound has been reported to possess various other biological activities:

- Antioxidant Activity : It has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases .

- Cardiovascular Effects : Preliminary research suggests that this compound may have beneficial effects on cardiovascular health, although further studies are needed to elucidate these mechanisms .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Acute Lung Injury Model : In vivo studies demonstrated that administration of this compound significantly reduced pulmonary vascular permeability and improved tight junction protein expression in mice subjected to LPS-induced acute lung injury .

- Cancer Cell Line Studies : Research on various cancer cell lines revealed that this compound effectively inhibited cell growth, particularly in hepatoma cells, suggesting its potential as a chemotherapeutic agent .

作用机制

Oxypeucedanin exerts its effects through various molecular targets and pathways. It induces cell cycle arrest in the G2/M phase, leading to antiproliferative activity . Additionally, it inhibits the TLR4-MD2 complex, which plays a role in inflammatory responses . These mechanisms contribute to its cytotoxic and anti-inflammatory properties.

相似化合物的比较

Oxypeucedanin is compared with other furanocoumarins such as psoralen, bergapten, and xanthotoxin. While all these compounds share a similar furanocoumarin structure, this compound is unique due to its epoxide ring, which contributes to its distinct biological activities . Other similar compounds include:

Psoralen: Known for its phototoxic properties and use in treating skin disorders.

Bergapten: Exhibits phototoxicity and is used in phototherapy.

Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

生物活性

Oxypeucedanin (OPD) is a furocoumarin compound derived from various plants, notably Angelica dahurica and Ostericum koreanum. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. One pivotal study investigated its role in alleviating lipopolysaccharide (LPS)-induced acute lung injury. The findings indicated that OPD modulates inflammatory responses by inhibiting key signaling pathways.

Key Findings:

- Mechanism of Action : OPD inhibits the activation of the PI3K/AKT/NF-κB and MAPK signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-α, IL-6, IL-1β, and COX-2 .

- Experimental Setup : Mice were administered OPD intraperitoneally at doses of 10 and 15 mg/kg prior to LPS exposure. In vitro studies on RAW264.7 cells showed effective modulation at concentrations of 6.25 and 12.5 μM .

Table 1: Effects of this compound on Inflammatory Mediators

| Mediator | Control Level | OPD Treated Level |

|---|---|---|

| TNF-α | High | Low |

| IL-6 | High | Low |

| IL-1β | High | Low |

| COX-2 | High | Low |

2. Anticancer Activity

This compound has also been studied for its potential anticancer properties, particularly its ability to induce cell cycle arrest in cancer cells.

Case Study: Hepatoma Cells

A study focused on the antiproliferative effects of OPD on human hepatoma cells (SK-Hep-1). The results indicated that OPD effectively induced G2/M phase cell cycle arrest.

Key Findings:

- Cell Cycle Arrest : OPD treatment increased the G2/M phase population from 22.66% (control) to 35.90% (75 μM) in SK-Hep-1 cells .

- Mechanism : The growth-inhibitory activity was associated with downregulation of checkpoint proteins (cyclin B1, cyclin E) and upregulation of p53, leading to increased expression of MDM2 and p21 .

Table 2: Cell Cycle Distribution Changes Induced by this compound

| Treatment Concentration (μM) | G2/M Phase (%) |

|---|---|

| Control | 22.66 |

| 50 | 28.45 |

| 75 | 35.90 |

| 100 | >40 |

3. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown that OPD has a low bioavailability but is rapidly distributed in various tissues.

Key Pharmacokinetic Parameters:

属性

IUPAC Name |

4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGQHZOLRFCBU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948965 | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26091-73-6 | |

| Record name | (-)-Oxypeucedanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypseucedanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYPEUCEDANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Y67F37PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。